Biochemical Potency: Sonrotoclax Exhibits 14-Fold Higher Affinity for BCL-2 Than Venetoclax
In a direct head-to-head biochemical comparison, sonrotoclax demonstrates substantially higher potency for inhibiting the BCL-2/BAK protein-protein interaction. The IC50 value for sonrotoclax is 0.014 nM, compared to an IC50 of 0.20 nM for venetoclax in the same assay system . This translates to a quantified 14-fold increase in inhibitory potency at the biochemical level.
| Evidence Dimension | BCL-2/BAK interaction inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.014 nM |
| Comparator Or Baseline | Venetoclax IC50 = 0.20 nM |
| Quantified Difference | 14-fold more potent |
| Conditions | Biochemical BCL-2/BAK interaction assay |
Why This Matters
Higher intrinsic potency enables the use of lower doses to achieve target engagement, potentially expanding the therapeutic window and reducing off-target effects in both in vitro and in vivo experimental models.
